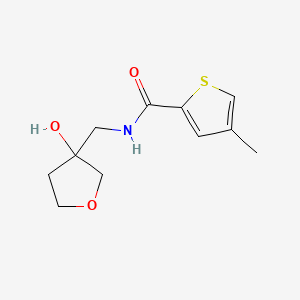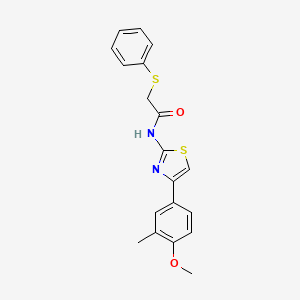![molecular formula C14H13N5O3 B2451352 1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338653-53-4](/img/structure/B2451352.png)
1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a pyridine ring, and an imidazole ring. These functional groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring, which can be synthesized from amidoximes . The pyridine and imidazole rings can be formed using various methods available in the literature .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the propyl group. The presence of nitrogen and oxygen atoms in the rings would make them electron-rich, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-rich nature of the rings. For example, the oxadiazole ring could potentially undergo reactions at the carbon adjacent to the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole, pyridine, and imidazole rings could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Chemistry and Properties
The compound is closely related to various heterocyclic compounds, especially those containing oxadiazole rings, which have been intensively studied due to their fascinating chemical properties and broad spectrum of biological activities. These heterocyclic fragments, including 1,3,4-oxadiazoles, are prominent in the development of new medicinal agents due to their efficacy and reduced toxicity. They are also involved in numerous weak interactions with enzymes and receptors in biological systems, which is pivotal for their biological activities (Boča, Jameson, & Linert, 2011).
Therapeutic Applications
The unique structural features of compounds like 1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid make them crucial in the therapeutic field. They are part of a class of compounds known for a range of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and many more. Their role in binding with various enzymes and receptors through multiple weak interactions is fundamental in eliciting these bioactivities (Verma et al., 2019).
Pharmacophore Design
Compounds with an imidazole scaffold, similar to the structure , are recognized for their role in inhibiting certain protein kinases responsible for proinflammatory cytokine release. This makes them valuable in pharmacophore design, where they are used as templates to develop new therapeutic agents with improved efficacy and selectivity (Scior et al., 2011).
Synthetic Routes and Sensing Applications
Additionally, the oxadiazole scaffold is significant in material science and organic electronics, suggesting the compound’s potential in these fields. The synthetic routes and potential applications of these compounds, particularly in developing chemosensors due to their high photoluminescent quantum yield and excellent thermal stability, are also noteworthy (Sharma, Om, & Sharma, 2022).
Biological Roles and Synthesis
Recent research has emphasized the importance of the 1,3,4-oxadiazole and 1,2,4-oxadiazole cores due to their favorable physical, chemical, and pharmacokinetic properties. These properties significantly amplify their pharmacological activity, making them biologically active units in numerous compounds. Their activities span across antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, highlighting their versatility and importance in medicinal chemistry (Wang et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-2-4-11-17-13(22-18-11)9-5-3-6-15-12(9)19-7-10(14(20)21)16-8-19/h3,5-8H,2,4H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVQWJSNDUQGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

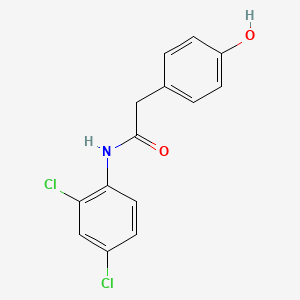
![Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2451271.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451272.png)

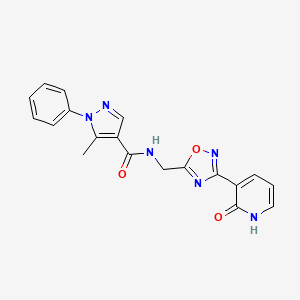
![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate](/img/structure/B2451278.png)
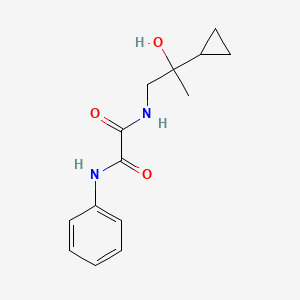

![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2451283.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone](/img/structure/B2451286.png)
